4-Chloro-3-fluoro-2-hydroxybenzaldehyde
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Overview
Description
4-Chloro-3-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4ClFO2 and a molecular weight of 174.56 g/mol . It is a derivative of benzaldehyde, featuring chloro, fluoro, and hydroxy substituents on the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and functional groups.
Mechanism of Action
Target of Action
Similar compounds such as 3-fluoro-4-hydroxybenzaldehyde have been used in the synthesis of key intermediates for drugs like roflumilast , which is a selective phosphodiesterase-4 inhibitor used for treating chronic obstructive pulmonary disease (COPD).
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Related compounds have been implicated in pathways involving the synthesis of drug intermediates .
Result of Action
Similar compounds have been used in the synthesis of pharmaceuticals, suggesting potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluoro-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydrogen bromide (HBr) at elevated temperatures. The reaction mixture is then diluted with water and extracted with dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: 4-Chloro-3-fluoro-2-hydroxybenzoic acid.
Reduction: 4-Chloro-3-fluoro-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-fluoro-2-hydroxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and inhibition.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzaldehyde: Similar structure but lacks the chloro substituent.
4-Chloro-2-hydroxybenzaldehyde: Similar structure but lacks the fluoro substituent.
3-Chloro-4-hydroxybenzaldehyde: Similar structure but lacks the fluoro substituent.
Uniqueness
4-Chloro-3-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-3-fluoro-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUQUXFPLCOSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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